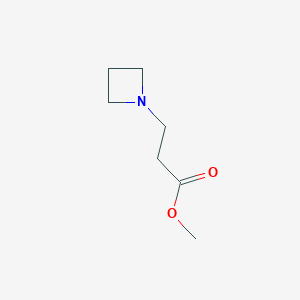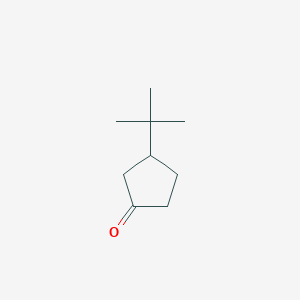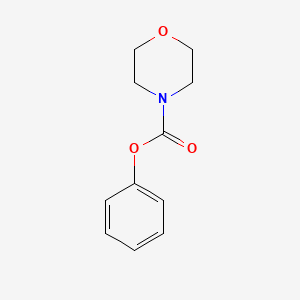
Benzothiazole-2-acetonitrile
Vue d'ensemble
Description
Benzothiazole-2-acetonitrile is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. It serves as a core structure for the development of various derivatives with significant biological activities and chemical sensing capabilities.
Synthesis Analysis
The synthesis of benzothiazole-2-acetonitrile derivatives has been explored in several studies. For instance, a novel series of (benzothiazol-2-yl)acetonitrile inhibitors of the c-Jun N-terminal kinase (JNK) were synthesized, starting from an initial hit and exploring the structure-activity relationship (SAR) to optimize the compounds for better potency and biopharmaceutical profiles . Another study reported the synthesis of benzothiazole-functionalized Schiff bases, which were used as colorimetric sensors for fluoride and acetate ions in acetonitrile . Additionally, functionalized 2-indolizin-3-yl-1,3-benzothiazoles were obtained from the reaction between 1-(1,3-benzothiazol-2-ylmethyl)pyridinium iodide and acetylenic esters in acetonitrile .
Molecular Structure Analysis
The molecular structure of benzothiazole-2-acetonitrile has been analyzed using various spectroscopic techniques and quantum chemical calculations. DFT simulation and spectroscopic studies have provided insights into the conformational analysis, vibrational assignments, and electronic properties of 2-benzothiazole acetonitrile (BTAN) . X-ray crystallographic investigations have been used to confirm the structures of synthesized compounds, such as 2-(benzothiazol-2-ylthio)-1-phenylethanone .
Chemical Reactions Analysis
Benzothiazole-2-acetonitrile derivatives undergo various chemical reactions. For example, the reaction of 2-benzothiazolinones with chloroacetonitrile under basic conditions leads to the synthesis of N-hydroxy-2-oxo or thioxo-3(2H)-benzothiazolineethanimidamide and related products . The cleavage of carbon-sulfur bonds in a basic medium has been utilized to synthesize different derivatives, such as 2-amino-3-cyanothiophene .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole-2-acetonitrile derivatives have been studied through various experimental and theoretical methods. The photophysics of 2-(2'-hydroxyphenyl)-benzothiazole in polar acetonitrile solution revealed a branching of reaction pathways on femtosecond time scales, indicating the influence of solvent on the behavior of benzothiazole derivatives . The electronic properties, such as the energies of the highest occupied and lowest unoccupied molecular orbitals, have been measured by DFT, and the kinetic stability of the molecule has been determined from the frontier molecular orbital energy gap .
Applications De Recherche Scientifique
1. Specific Scientific Field The specific scientific field of this application is Chemistry , particularly in the area of fluorescent probes .
3. Detailed Description of the Methods of Application or Experimental Procedures The benzothiazole fluorescent probe is mainly composed of two parts: the benzothiazole moiety, namely the R1 moiety, and the R2 moiety connected to the benzothiazole . The benzothiazole moiety is mainly prepared by the condensation reaction of 2-aminothiophenol . For example, a probe containing carbazole and benzothiazole-2-acetonitrile group was synthesized by Patra et al .
Anti-tubercular Compounds
- Summary of the Application : Benzothiazole based compounds have been synthesized for their potential anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
- Methods of Application or Experimental Procedures : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results or Outcomes Obtained : The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Green Chemistry
- Summary of the Application : Benzothiazole compounds are synthesized related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Methods of Application or Experimental Procedures : The synthesis involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results or Outcomes Obtained : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Miscellaneous Applications
- Summary of the Application : 2-arylbenzothiazole derivatives are multi-functional agents possessing anti-oxidant, anti-cancer, anti-fungal activity and UV-filter activity .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for these miscellaneous applications are not detailed in the source .
- Results or Outcomes Obtained : These analogs also possess in vitro and in silico α-glucosidase inhibitory .
Anti-tubercular Compounds
- Summary of the Application : Benzothiazole based compounds have been synthesized for their potential anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
- Methods of Application or Experimental Procedures : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results or Outcomes Obtained : The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Green Chemistry
- Summary of the Application : Benzothiazole compounds are synthesized related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Methods of Application or Experimental Procedures : The synthesis involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results or Outcomes Obtained : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Miscellaneous Applications
- Summary of the Application : 2-arylbenzothiazole derivatives are multi-functional agents possessing anti-oxidant, anti-cancer, anti-fungal activity and UV-filter activity .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for these miscellaneous applications are not detailed in the source .
- Results or Outcomes Obtained : These analogs also possess in vitro and in silico α-glucosidase inhibitory .
Safety And Hazards
Orientations Futures
Benzothiazole and its derivatives are important heterocyclic compounds used in various chemical fields due to their rigid conjugated structure, good optical properties, and pharmacological activity . They are widely used to construct fluorescent probes . Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to make more potent biologically active benzothiazole-based drugs .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZSYUSDGRJZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321646 | |
| Record name | Benzothiazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole-2-acetonitrile | |
CAS RN |
56278-50-3 | |
| Record name | 2-Benzothiazoleacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56278-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 379416 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056278503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56278-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-benzothiazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)


![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)
![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)







